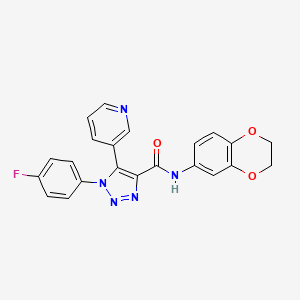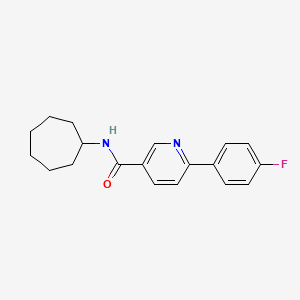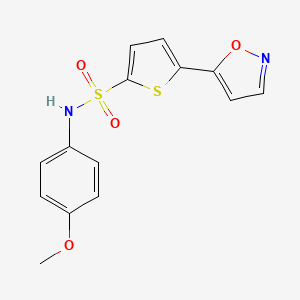![molecular formula C24H21F3N4O2 B14964456 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B14964456.png)
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuro-pyrimidine core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Benzofuro-Pyrimidine Core: This can be achieved through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes, mediated by triethylamine.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethylbenzyl Group: This step involves the use of trifluoromethylbenzyl halides under basic conditions to attach the trifluoromethylbenzyl group to the core structure.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the benzofuro-pyrimidine core.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit key signaling pathways involved in cell proliferation and inflammation.
類似化合物との比較
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
Benzofuro[3,2-b]pyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Benzofuro[3,2-c]quinoline derivatives: These compounds have shown potential as antileukemia agents and possess a fused aryl ring on the pyridine part.
Benzofuran derivatives: These compounds are known for their strong biological activities, including anti-tumor, antibacterial, and anti-viral activities.
The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE lies in its specific structural features and the presence of the trifluoromethylbenzyl group, which may contribute to its distinct biological activities.
特性
分子式 |
C24H21F3N4O2 |
|---|---|
分子量 |
454.4 g/mol |
IUPAC名 |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H21F3N4O2/c25-24(26,27)17-5-3-4-15(12-17)13-28-23(32)16-8-10-31(11-9-16)22-21-20(29-14-30-22)18-6-1-2-7-19(18)33-21/h1-7,12,14,16H,8-11,13H2,(H,28,32) |
InChIキー |
GDRJMMGJHWRTJW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C3=NC=NC4=C3OC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B14964378.png)
![3-[(2-Chlorophenyl)carbamoyl]-7-(2,5-dimethoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14964384.png)

![7-(2-Methoxyphenyl)-3-[(4-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14964399.png)

![N-Cyclopropyl-1-(6-{[(2,3-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B14964403.png)
![N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide](/img/structure/B14964405.png)
![N-(furan-2-ylmethyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B14964410.png)
![2-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B14964412.png)
![ethyl 4-{[(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B14964415.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B14964417.png)

![N-(2-ethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B14964437.png)

